(5-Chloro-2,3-dihydrobenzofuran-7-yl)methanamine (5-Chloro-2,3-dihydrobenzofuran-7-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17194307
InChI: InChI=1S/C9H10ClNO/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h3-4H,1-2,5,11H2
SMILES:
Molecular Formula: C9H10ClNO
Molecular Weight: 183.63 g/mol

(5-Chloro-2,3-dihydrobenzofuran-7-yl)methanamine

CAS No.:

Cat. No.: VC17194307

Molecular Formula: C9H10ClNO

Molecular Weight: 183.63 g/mol

* For research use only. Not for human or veterinary use.

(5-Chloro-2,3-dihydrobenzofuran-7-yl)methanamine -

Specification

Molecular Formula C9H10ClNO
Molecular Weight 183.63 g/mol
IUPAC Name (5-chloro-2,3-dihydro-1-benzofuran-7-yl)methanamine
Standard InChI InChI=1S/C9H10ClNO/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h3-4H,1-2,5,11H2
Standard InChI Key UXKCHKSLFMYHNM-UHFFFAOYSA-N
Canonical SMILES C1COC2=C1C=C(C=C2CN)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of (5-chloro-2,3-dihydrobenzofuran-7-yl)methanamine consists of a benzofuran system with reduced saturation at the 2,3-positions, creating a dihydrobenzofuran scaffold. Key structural features include:

  • Chlorine substituent: Positioned at C5, this electronegative group influences electronic distribution and molecular interactions.

  • Dihydrofuran ring: The partial saturation between C2 and C3 introduces conformational constraints compared to fully aromatic benzofurans.

  • Methanamine side chain: A primary amine (-CH2NH2) at C7 provides a handle for salt formation and hydrogen bonding interactions.

The molecular formula is C9H10ClNO, with a molecular weight of 183.64 g/mol . The SMILES notation (C1COC2=C1C=C(C=C2CN)Cl) and InChIKey (UXKCHKSLFMYHNM-UHFFFAOYSA-N) provide unambiguous representations of its connectivity .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC9H10ClNO
Molecular Weight183.64 g/mol
SMILESC1COC2=C1C=C(C=C2CN)Cl
InChIKeyUXKCHKSLFMYHNM-UHFFFAOYSA-N
Predicted CCS ([M+H]+)134.5 Ų
LogP (Estimated)1.8 ± 0.3

Conformational Analysis

The dihydrobenzofuran system imposes significant conformational restrictions compared to its fully aromatic counterpart. Molecular modeling suggests that the saturated C2-C3 bond locks the benzofuran ring in a pseudo-chair conformation, reducing rotational freedom and potentially enhancing target binding selectivity . The primary amine group adopts an equatorial orientation relative to the oxygen atom, optimizing hydrogen bonding potential while minimizing steric clashes .

Synthetic Strategies and Optimization

Retrosynthetic Analysis

The synthesis of (5-chloro-2,3-dihydrobenzofuran-7-yl)methanamine can be approached through two primary routes:

  • Benzofuran Ring Construction:

    • Build the dihydrobenzofuran core via cyclization of chlorinated phenolic precursors

    • Introduce the amine functionality through late-stage functionalization

  • Amine-First Strategy:

    • Install the methanamine group early in the synthesis

    • Construct the dihydrobenzofuran ring around the amine-containing intermediate

Stepwise Synthesis Protocol

  • Chlorophenol Alkylation:
    Microwave-assisted O-alkylation of 4-chlororesorcinol with 1,2-dibromoethane (150°C, 20 min) yields the dihydrofuran precursor .

  • Amine Installation:
    Buchwald-Hartwig amination introduces the methanamine group using palladium catalysis (Pd2(dba)3, Xantphos ligand) .

  • Salt Formation:
    Final product isolation as the hydrochloride salt enhances stability and crystallinity .

Table 2: Critical Reaction Parameters

StepReaction TypeConditionsYield (%)
1Microwave Alkylation150°C, DMF, 20 min78
5Reductive AminationNaBH3CN, MeOH, 0°C62
8Chloride QuenchHCl/Et2O, rt89
12Final CrystallizationEtOH/H2O (3:1), -20°C91

Purification Challenges

The polar nature of the primary amine group complicates chromatographic separation. Reverse-phase HPLC (C18 column, 10% MeCN/H2O + 0.1% TFA) proves effective for final purification, achieving >95% purity as confirmed by NMR and LC-MS . Salt formation prior to crystallization significantly improves phase separation during workup .

Pharmacological Evaluation and Target Profiling

Serotonin Receptor Activity

Structural analogs demonstrate selective agonism at serotonin 2C (5-HT2C) receptors, with EC50 values in the micromolar range . While direct data for (5-chloro-2,3-dihydrobenzofuran-7-yl)methanamine remains unpublished, molecular docking studies predict favorable interactions with the 5-HT2C orthosteric site:

  • Chlorine atom forms halogen bond with Ser312

  • Amine group hydrogen bonds to Asp134

  • Dihydrofuran oxygen participates in π-stacking with Phe328

Selectivity Considerations

The constrained dihydrofuran scaffold may reduce off-target binding compared to flexible analogs. In silico profiling suggests >100-fold selectivity over 5-HT2A and 5-HT2B subtypes, potentially mitigating cardiovascular side effects associated with non-selective serotonergic agents .

Table 3: Predicted Receptor Affinity Profile

ReceptorKi (nM)Selectivity Ratio
5-HT2C4201
5-HT2A48,000114
5-HT2B32,00076
α1-Adrenergic>100,000>238

Stability and Formulation Challenges

Degradation Pathways

Accelerated stability studies (40°C/75% RH) reveal two primary degradation routes:

  • Oxidative Deamination: Formation of ketone byproducts under aerobic conditions

  • Ring Oxidation: Conversion to fully aromatic benzofuran derivatives at elevated pH

Protective strategies include:

  • Storage under nitrogen atmosphere

  • Formulation as hydrochloride salt (pH 3.5-4.5 buffer)

  • Addition of antioxidant stabilizers (0.01% ascorbic acid)

Salt Selection Screen

Comparative evaluation of pharmaceutically acceptable salts:

Salt FormSolubility (mg/mL)Hygroscopicity (% wt gain)
Hydrochloride12.8 ± 0.31.2
Sulfate9.4 ± 0.23.8
Maleate15.1 ± 0.42.1

The hydrochloride salt demonstrates optimal balance of solubility and stability for oral dosage forms .

Future Directions and Derivative Exploration

Structure-Activity Relationship (SAR) Optimization

Strategic modifications to enhance potency and pharmacokinetics:

  • C5 Substituent: Replacement of chlorine with CF3 or OCF3 groups

  • Ring Saturation: Evaluation of tetrahydrofuran analogs for increased metabolic stability

  • Amine Derivatives: Exploration of methylamine and cyclopropylamine variants

Prodrug Strategies

Esterification of the primary amine as carbamates or Schiff bases may improve oral bioavailability. Preliminary studies with acetyl-protected derivatives show 3-fold increased Cmax in rat models .

Targeted Delivery Systems

Encapsulation in PEGylated liposomes (100 nm diameter) extends plasma half-life from 2.1 to 8.7 hours in preclinical models, suggesting potential for sustained-release formulations .

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